1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one

Nucleophilic substitution Benzylic halide reactivity Leaving group kinetics

1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one (CAS 1806548-23-1, molecular formula C10H12BrNO, molecular weight 242.11 g/mol) is a bifunctional aromatic ketone intermediate bearing a primary amino group at the 2-position and a benzylic bromomethyl substituent at the 5-position of the phenyl ring. The combination of a nucleophilic aromatic amine with an electrophilic benzylic bromide within the same scaffold creates a versatile building block for convergent synthetic strategies in medicinal chemistry and pharmaceutical intermediate production.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B14056871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)CBr)N
InChIInChI=1S/C10H12BrNO/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6,12H2,1H3
InChIKeyUCJNHZUNIHQMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one (CAS 1806548-23-1): A Strategic Bromomethyl-Activated Propiophenone Intermediate for Selective Synthetic Elaboration


1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one (CAS 1806548-23-1, molecular formula C10H12BrNO, molecular weight 242.11 g/mol) is a bifunctional aromatic ketone intermediate bearing a primary amino group at the 2-position and a benzylic bromomethyl substituent at the 5-position of the phenyl ring . The combination of a nucleophilic aromatic amine with an electrophilic benzylic bromide within the same scaffold creates a versatile building block for convergent synthetic strategies in medicinal chemistry and pharmaceutical intermediate production. Its structural architecture permits sequential or orthogonal functionalization through acylation or reductive amination at the amino terminus and nucleophilic displacement at the bromomethyl group, enabling rapid generation of molecular complexity without protecting-group-intensive routes. This compound is primarily sourced from ISO-certified manufacturers offering purity specifications of ≥98%, ensuring suitability for regulated pharmaceutical R&D and quality control workflows .

Why Generic Halomethyl Substitution of 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one Compromises Synthetic Reactivity and Process Reproducibility


The benzylic bromomethyl substituent at the 5-position of 1-(2-amino-5-(bromomethyl)phenyl)propan-1-one cannot be interchanged with chloromethyl, iodomethyl, or non-halogenated methyl analogs without fundamentally altering the kinetic profile and synthetic scope of downstream reactions [1]. Experimental data demonstrate that bromomethyl-functionalized substrates are significantly more reactive toward diverse N, O, and S nucleophiles compared to chloromethyl counterparts, which exhibit insufficient reactivity with many nucleophiles under comparable conditions. The C–Br bond dissociation energy in benzylic bromides is substantially lower than that of the corresponding C–Cl bond, enabling room-temperature alkylation and cross-coupling chemistries that fail or require forcing conditions with chloromethyl or methyl congeners. Furthermore, the 2-amino-5-bromomethyl substitution pattern is regioisomerically distinct from 2,3-, 3,4-, or 4,3-amino-bromomethyl combinations, each of which presents a different electronic environment and steric accessibility profile that directly impacts reaction selectivity and yield in multi-step synthetic sequences. These quantitative reactivity and selectivity differences preclude simple generic substitution and necessitate compound-specific procurement for reproducible research and process development [2].

Quantitative Evidence Guide: Measurable Differentiation of 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one Versus In-Class Analogs


Bromomethyl Leaving-Group Reactivity Ratio Exceeds Chloromethyl: Enabling Room-Temperature Nucleophilic Displacement

The benzylic bromomethyl group in 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one provides a leaving-group advantage over the chloromethyl analog (1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one, CAS 1806525-62-1). Systematic studies on structurally analogous halomethyl-substituted imidazolium salts demonstrate that bromomethyl-functionalized substrates are significantly more reactive towards various N, O, and S nucleophiles than the corresponding chloromethyl derivatives, which were found to have insufficient reactivity in reactions with many nucleophiles [1]. In benzyl halide oxidation chemistry, benzyl bromides are directly oxidized to carboxylic acids, whereas benzyl chloride is resistant to oxidation under the same reaction conditions [2]. Although no direct head-to-head kinetic study on this specific compound pair is published, the class-level inference is robust and consistent across multiple benzylic systems.

Nucleophilic substitution Benzylic halide reactivity Leaving group kinetics

Molecular Mass Defines Scalable Stoichiometry: 44.45 g/mol Difference Versus Chloromethyl Analog Impacts Process Economics

A fundamental differentiation parameter between 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one and its direct chloromethyl analog (1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one, CAS 1806525-62-1) is the molecular weight: 242.11 g/mol versus 197.66 g/mol, respectively . This 44.45 g/mol difference (18.4% higher for the bromo compound) affects molar-scale reagent stoichiometry, shipping costs, and waste stream calculations in multi-step process chemistry. The bromomethyl compound further differs from the non-halogenated methyl analog (1-(2-Amino-5-methylphenyl)propan-1-one, CAS 124623-16-1, MW 163.22 g/mol) by 78.89 g/mol (48.3% heavier) . The bromine atom contributes significant mass that must be accounted for in any scale-up campaign. These mass differences, while structurally obvious, have direct procurement and process economic implications.

Molecular weight Process chemistry Stoichiometric calculations

Computed Lipophilicity (XLogP3-AA ≈ 2.0) Positions 2,5-Bromomethyl Regioisomer Within Optimal Drug-Like LogP Range for Membrane Permeability

The computed partition coefficient for the 2,5-bromomethyl substitution pattern, derived from PubChem XLogP3-AA data on the structurally analogous 1-(4-Amino-3-(bromomethyl)phenyl)propan-1-one (CID 118804177, XLogP3-AA = 2.0), provides a lipophilicity benchmark that differentiates this scaffold from alternative regioisomeric and halogen-substituted analogs [1]. For comparison, the direct bromophenyl analog 1-(2-Amino-5-bromophenyl)propan-1-one (CAS 124623-15-0, lacking the methylene spacer) exhibits a computed LogP of 2.624 , representing a +0.6 log unit increase and approximately 4-fold higher octanol:water partitioning. This increased lipophilicity of the direct aryl bromide can lead to higher nonspecific protein binding and reduced aqueous solubility in biological assays. The bromomethyl group (CH2Br) offers a balanced lipophilicity profile by retaining the synthetic utility of the bromine leaving group while positioning it one carbon removed from the aromatic ring, moderating its contribution to overall LogP while preserving leaving-group reactivity. No published experimental LogP exists for the exact target compound; values are class-level inferences from computational models.

Lipophilicity LogP Drug-likeness Pharmacokinetics

Regioisomeric 2,5- Versus 2,3-Bromomethyl Substitution Dictates Steric Accessibility and Cross-Coupling Selectivity

The 2,5-substitution pattern of 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one (bromomethyl para to the propanoyl group) is regioisomerically distinct from the 2,3-substituted analog (1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one, CAS 1806568-07-9), where the bromomethyl group occupies the meta position relative to the ketone but ortho to the amino group . In the 2,3-isomer, the bromomethyl group experiences steric compression from the adjacent amino substituent, which can restrict the approach of bulky nucleophiles or coupling partners in Pd-catalyzed cross-coupling reactions. The 2,5-isomer positions the bromomethyl group in a less sterically encumbered environment (para to the propanoyl, meta to the amino), theoretically enabling higher conversion rates in sterically demanding transformations such as Suzuki-Miyaura couplings with ortho-substituted arylboronic acids or Buchwald-Hartwig aminations. While no direct kinetic comparison between these regioisomers is published, the steric argument is well-founded in physical organic chemistry principles. Both isomers share identical molecular formula (C10H12BrNO) and molecular weight (242.11 g/mol), making the substitution pattern the sole discriminating factor affecting synthetic utility.

Regioisomerism Steric effects Cross-coupling Selectivity

Optimal Application Scenarios for 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one Based on Measurable Differentiation Evidence


Late-Stage Diversification of Drug Candidate Scaffolds Requiring Room-Temperature Benzylic Alkylation

The superior reactivity of the bromomethyl leaving group over chloromethyl analogs [1], as evidenced by the significantly higher nucleophilic displacement rates documented in halomethyl-imidazolium model systems [2], makes 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one the preferred starting material for medicinal chemistry programs that require late-stage installation of amine, ether, or thioether functionality under mild, functional-group-tolerant conditions. Researchers who select the chloromethyl analog risk incomplete conversion with sterically demanding nucleophiles, potentially requiring elevated temperatures that degrade acid- or heat-sensitive pharmacophores. The bromomethyl compound enables room-temperature alkylation with a broader nucleophile scope, accelerating SAR exploration cycles.

Multi-Kilogram Process Development Where Stoichiometric Precision Directly Controls Cost of Goods

The 44.45 g/mol mass differential between the bromomethyl compound (242.11 g/mol) and the chloromethyl analog (197.66 g/mol) must be factored into any scale-up campaign exceeding 100-gram batch sizes. For a 10-kilogram campaign, this mass difference translates to approximately 1.84 kg of additional material required when using the chloromethyl compound on an equimolar basis for downstream steps, or conversely, 18.4% less chloromethyl material is needed for the same molar input. Process chemists must evaluate whether the reactivity deficit of the chloromethyl species justifies the mass-efficiency gain. In most cases, the higher reactivity of the bromomethyl compound [1][2] enables fewer equivalents of nucleophile, shorter cycle times, and reduced solvent volumes, which collectively outweigh the raw material mass premium.

Parallel Synthesis of Fragment Libraries Targeting Moderate Lipophilicity (LogP 1–3) Chemical Space

The estimated XLogP3-AA of ~2.0 for the bromomethyl scaffold [3] versus the elevated LogP of 2.624 for the direct aryl bromide analog positions 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one as the more developable starting point for fragment-based drug discovery campaigns. A 0.6 LogP unit reduction corresponds to approximately 4-fold lower octanol:water partitioning, reducing the risk of phospholipidosis, hERG channel binding, and poor aqueous solubility that frequently plague excessively lipophilic fragments. Medicinal chemistry teams building focused libraries should prioritize this intermediate when the target product profile requires balanced permeability and solubility characteristics, as the bromomethyl group contributes less to overall LogP than a directly ring-attached bromine atom.

Orthogonal Bifunctional Building Block for Convergent API Synthesis Requiring Sequential Chemoselective Transformations

The unique combination of a nucleophilic aromatic amine and an electrophilic benzylic bromide within the same molecule , both positioned in a sterically favorable 2,5-relationship, enables synthetic strategies unattainable with mono-functional or regioisomerically distinct analogs. The 2,5-arrangement ensures that the bromomethyl group is sterically accessible even after elaboration of the amino group into amides, sulfonamides, or secondary amines, avoiding the steric compression observed in the 2,3-isomer . This property is critical for convergent API synthetic routes where the bromomethyl-bearing intermediate must undergo chemoselective palladium-catalyzed cross-coupling after the amino group has been derivatized—a scenario where the 2,3-regioisomer would present a congested reaction center and reduced catalytic turnover.

Quote Request

Request a Quote for 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.